1-O-Glucosyl-2-dansylsphingosine
Description
1-O-Glucosyl-2-dansylsphingosine is a synthetic glycosphingolipid derivative designed for advanced biochemical and cellular studies. Its structure comprises a sphingosine backbone with a glucose moiety attached at the 1-O position and a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group at the 2-amino position. The dansyl group confers fluorescent properties, enabling real-time tracking in enzymatic assays, lipid metabolism studies, and membrane dynamics research . This compound is particularly valuable in probing sphingolipid metabolism, glycosyltransferase activity, and lysosomal storage disorders due to its stability and detectability under fluorescence microscopy or HPLC-based systems .
Properties
CAS No. |
82535-65-7 |
|---|---|
Molecular Formula |
C36H58N2O9S |
Molecular Weight |
694.9 g/mol |
IUPAC Name |
5-(dimethylamino)-N-[(E,2R,3S)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C36H58N2O9S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-30(40)28(25-46-36-35(43)34(42)33(41)31(24-39)47-36)37-48(44,45)32-23-18-19-26-27(32)20-17-21-29(26)38(2)3/h16-23,28,30-31,33-37,39-43H,4-15,24-25H2,1-3H3/b22-16+/t28-,30+,31-,33-,34+,35-,36-/m1/s1 |
InChI Key |
UUSHBMDYLBNCEJ-AOZSPLNDSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)O |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)O |
Synonyms |
1-O-glucosyl-2-dansylsphingosine 1-O-glucosyl-2-N-(dimethylaminonaphthalene-5-sulfonyl)sphingosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Related Compounds
Key Findings
Glycosylation Position and Linkage: The 1-O-glucosylation in this compound distinguishes it from polysaccharides like the 2-O-glucopyranosyl compound in , which adopts a branched, O-linked structure. This positional specificity influences enzymatic recognition; for example, lysosomal glucocerebrosidase preferentially hydrolyzes 1-O-glucosyl linkages in sphingolipids . In contrast, triterpenoid saponins like ginsenoside Rg1 (20-O-glc-glc) exhibit glycosylation at non-terminal positions, which modulates their bioavailability and receptor interactions .
Fluorescence Utility: The dansyl group in this compound provides a distinct advantage over non-fluorescent analogs like glucosylsphingosine. This enables real-time monitoring of lipid trafficking in live cells, a feature absent in structurally similar glycerophospholipids (e.g., ) .
Enzymatic Interactions :
- DNA glycosylases () recognize specific glycosidic bonds in nucleic acids, whereas sphingolipid-specific glycosidases target 1-O-glucosyl bonds. The dansyl modification may sterically hinder enzyme access, altering degradation kinetics compared to unmodified glucosylsphingosine .
Analytical Methods :
- HPLC-based glycan analysis (e.g., GlycoBase) is critical for resolving glycosylation patterns in both this compound and polysaccharides (). However, fluorescence detection enhances sensitivity for the dansyl derivative, reducing the need for derivatization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
